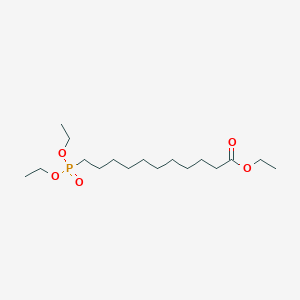![molecular formula C24H19N B3267088 N,N-Diphenyl-[1,1'-biphenyl]-4-amine CAS No. 4432-94-4](/img/structure/B3267088.png)
N,N-Diphenyl-[1,1'-biphenyl]-4-amine
概要
説明
N,N-Diphenyl-[1,1’-biphenyl]-4-amine is an organic compound known for its application in various fields, particularly in organic electronics. This compound is characterized by its biphenyl core structure with two phenyl groups attached to the nitrogen atom. It is commonly used as a hole-transporting material in organic light-emitting diodes (OLEDs) due to its excellent hole mobility and thermal stability .
準備方法
Synthetic Routes and Reaction Conditions
N,N-Diphenyl-[1,1’-biphenyl]-4-amine can be synthesized through several methods. One common approach involves the reaction of 4-bromo-N,N-diphenylaniline with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction typically occurs in a solvent such as toluene or ethanol, with a base like potassium carbonate, at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of N,N-Diphenyl-[1,1’-biphenyl]-4-amine often involves large-scale Suzuki coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
化学反応の分析
Types of Reactions
N,N-Diphenyl-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives with different substituents.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the biphenyl core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, substituted biphenyls, and various amine derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N,N-Diphenyl-[1,1’-biphenyl]-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is extensively used in the production of OLEDs, photovoltaic cells, and other electronic devices due to its excellent electronic properties
作用機序
The mechanism by which N,N-Diphenyl-[1,1’-biphenyl]-4-amine exerts its effects is primarily through its role as a hole-transporting material. It facilitates the movement of positive charge carriers (holes) in electronic devices, enhancing their efficiency and performance. The molecular targets include the active layers of OLEDs and other electronic components, where it interacts with other materials to improve charge transport .
類似化合物との比較
Similar Compounds
Biphenyl: A simpler compound with a similar biphenyl core but lacking the diphenylamine groups.
N,N’-Diphenylbenzidine: Another compound with similar electronic properties but different structural features.
N,N’-Bis(1-naphthyl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine: Known for its use in OLEDs, similar to N,N-Diphenyl-[1,1’-biphenyl]-4-amine
Uniqueness
N,N-Diphenyl-[1,1’-biphenyl]-4-amine is unique due to its specific structural arrangement, which provides a balance of thermal stability, hole mobility, and ease of synthesis. This makes it particularly valuable in the field of organic electronics, where these properties are crucial for device performance .
特性
IUPAC Name |
N,N,4-triphenylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)25(22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBSYCMUWONLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details



















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)methyl]-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B3267023.png)

![Benzenamine, 4-(trifluoromethyl)-2-[2-(trimethylsilyl)ethynyl]-](/img/structure/B3267031.png)
![3-Cyclohexylimidazo[1,5-a]pyrazine](/img/structure/B3267037.png)
![4-Fluorobenzo[d]isothiazole-3-carboxylic acid](/img/structure/B3267045.png)

![2-amino-5-(methoxymethyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3267053.png)
![5-CYANO-2-METHYL-N-PHENYL-4-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-3-AZASPIRO[5.5]UNDECA-1,4-DIENE-1-CARBOXAMIDE](/img/structure/B3267069.png)
![5-Amino-7-(5-methyl-2-furyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3267084.png)




